4-(Cyclopropylmethoxy)quinazoline
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Overview
Description
4-(Cyclopropylmethoxy)quinazoline is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and pharmacological properties. Quinazoline derivatives have been extensively studied for their roles in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
Quinazolinone derivatives, including 4-(Cyclopropylmethoxy)quinazoline, have been found to exhibit a broad spectrum of biological activities . They have been reported to act as inhibitors of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, which is a key process in the regulation of gene expression.
Mode of Action
Quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It is known that quinazolinone derivatives can inhibit the formation of biofilms in pseudomonas aeruginosa . This suggests that they may interfere with the quorum sensing system, a communication system that bacteria use to coordinate group behaviors.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This could potentially make the bacteria more susceptible to antibiotic treatment and the host immune response.
Preparation Methods
The synthesis of 4-(Cyclopropylmethoxy)quinazoline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroquinazoline with cyclopropylmethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyclopropylmethoxy group .
Synthetic Route:
Starting Materials: 4-chloroquinazoline, cyclopropylmethanol
Reaction Conditions: Basic conditions, typically using a base such as potassium carbonate (K2CO3)
Reaction Mechanism: Nucleophilic substitution
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
4-(Cyclopropylmethoxy)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
4-(Cyclopropylmethoxy)quinazoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex quinazoline derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways .
Medicine:
- Explored for its anti-cancer properties, with studies showing its ability to inhibit the growth of cancer cells.
- Potential applications in the treatment of inflammatory diseases and infections due to its antimicrobial activity .
Industry:
Comparison with Similar Compounds
4-Chloroquinazoline: A precursor in the synthesis of 4-(Cyclopropylmethoxy)quinazoline.
4-Methoxyquinazoline: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
4-Aminoquinazoline: Another quinazoline derivative with different functional groups and biological activities.
Uniqueness:
Properties
IUPAC Name |
4-(cyclopropylmethoxy)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(14-8-13-11)15-7-9-5-6-9/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAWTDBLNOJBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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